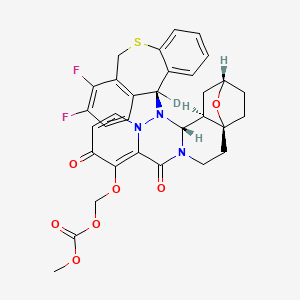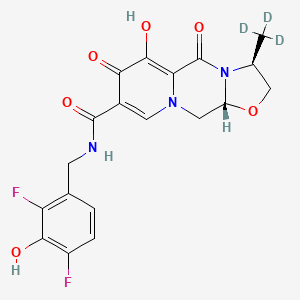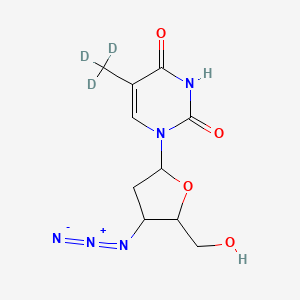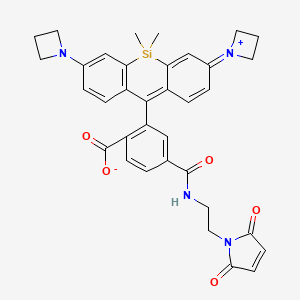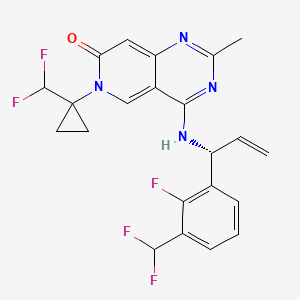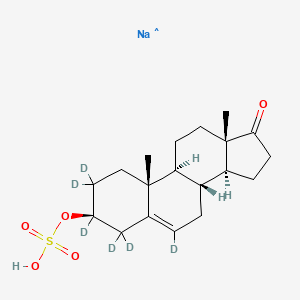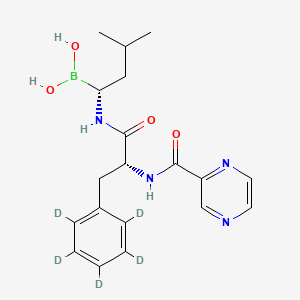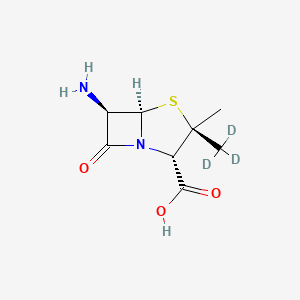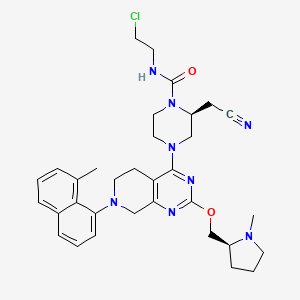
Nemonoxacin-d4 (malate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nemonoxacin-d4 (malate) is a deuterated form of nemonoxacin, a novel non-fluorinated quinolone antibiotic. This compound is known for its potent antibacterial activity against a broad spectrum of pathogens, including Gram-positive cocci, Gram-negative bacilli, and atypical pathogens. Nemonoxacin-d4 (malate) is particularly effective against penicillin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus .
Métodos De Preparación
The preparation of nemonoxacin-d4 (malate) involves dissolving nemonoxacin free base and D,L-malic acid in a C1-C3 alcohol/water mixed solvent. The solution is then subjected to cooling crystallization and solid-liquid separation to obtain the nemonoxacin malate active pharmaceutical ingredient (API). The process parameters include maintaining the temperature of the mixed solvent between 50°C and 65°C, using a feeding mole ratio of D,L-malic acid to nemonoxacin free base of 0.95:1.0-1.2:1.0, and using 8-14 times the weight of the nemonoxacin free base in the mixed solvent .
Análisis De Reacciones Químicas
Nemonoxacin-d4 (malate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Nemonoxacin-d4 (malate) has a wide range of scientific research applications. In chemistry, it is used to study the pharmacokinetics and pharmacodynamics of deuterated drugs. In biology, it serves as a tool to investigate the mechanisms of bacterial resistance and the efficacy of new antibiotics. In medicine, nemonoxacin-d4 (malate) is explored for its potential to treat community-acquired pneumonia and other bacterial infections. Industrially, it is used in the development of new antibacterial agents and formulations .
Mecanismo De Acción
Nemonoxacin-d4 (malate) exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, gene duplication, and cell division. By preventing the supercoiling of bacterial DNA, nemonoxacin-d4 (malate) disrupts the replication process, leading to bacterial cell death. This mechanism is similar to that of other quinolones, but the deuterated form may offer improved pharmacokinetic properties .
Comparación Con Compuestos Similares
Nemonoxacin-d4 (malate) is unique among quinolone antibiotics due to its non-fluorinated structure and deuterated form. Similar compounds include levofloxacin, moxifloxacin, and ciprofloxacin, which are fluorinated quinolones. Compared to these, nemonoxacin-d4 (malate) exhibits a broader spectrum of activity against resistant pathogens and may have a better safety profile. The deuterated form also offers potential advantages in terms of metabolic stability and reduced toxicity .
Propiedades
Fórmula molecular |
C24H31N3O9 |
|---|---|
Peso molecular |
509.5 g/mol |
Nombre IUPAC |
7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-8-methoxy-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C20H25N3O4.C4H6O5/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26;5-2(4(8)9)1-3(6)7/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26);2,5H,1H2,(H,6,7)(H,8,9)/t11-,12-;/m0./s1/i3D2,4D2; |
Clave InChI |
YMVJINCWEIPOFL-FCNWSUBISA-N |
SMILES isomérico |
[2H]C1(C(C1([2H])[2H])N2C=C(C(=O)C3=C2C(=C(C=C3)N4C[C@H](C[C@@H](C4)N)C)OC)C(=O)O)[2H].C(C(C(=O)O)O)C(=O)O |
SMILES canónico |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


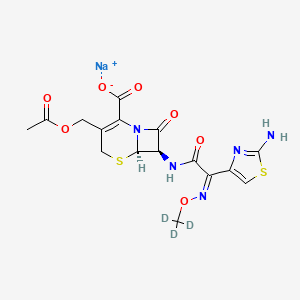
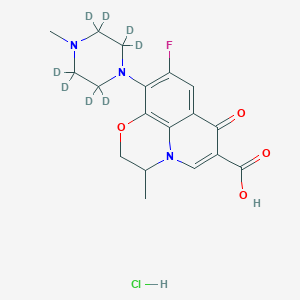
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
